
Amustaline
概要
説明
アミスタリンは、S-303としても知られており、血液製品の病原体低減技術で使用される化学化合物です。赤血球濃縮液中の幅広い感染性因子と白血球を不活性化するように設計されています。この化合物は、輸血に伴う感染のリスクを軽減することにより、輸血の安全性を高める能力から注目を集めています。
準備方法
合成経路と反応条件
アミスタリンは、アクリジンアンカー、ビスアルキル化剤基、および柔軟な炭素鎖リンカーを含む一連の化学反応によって合成されます。合成は、アクリジンアンカーの調製から始まり、次に一連の求核置換反応によってビスアルキル化剤基と結合されます。 最終段階では、中性pHで加水分解して非反応性分解生成物を生成する不安定なエステル結合を含む柔軟な炭素鎖リンカーが取り付けられます .
工業生産方法
アミスタリンの工業生産には、自動反応器と厳格な品質管理対策を使用した大規模化学合成が含まれます。このプロセスには、クロマトグラフィーや結晶化などの技術による中間体と最終生成物の精製が含まれます。生産は、化合物の純度と有効性を保証するために、制御された条件下で行われます。
化学反応の分析
Nucleic Acid Interaction Mechanism
Amustaline’s primary reaction involves:
-
Intercalation : The acridine moiety inserts between nucleic acid base pairs, stabilizing the molecule’s position .
-
Covalent bonding : The bis-alkylator effector reacts with guanine bases, forming irreversible mono-adducts and crosslinks .
This process occurs rapidly (2–3 hours), preventing pathogen replication by blocking transcription/translation machinery .
Hydrolysis and Degradation Pathways
This compound undergoes spontaneous hydrolysis under physiological conditions (pH 7.35–7.45):
-
Initial phase : Rapid hydrolysis with a half-life of ~20 minutes, driven by ester bond cleavage .
-
Secondary phase : Slower degradation (half-life ~7 hours) of residual intermediates .
Key degradation products include:
Residual this compound levels drop below 1 nM after 18–24 hours, meeting safety thresholds .
Role of Glutathione (GSH) in Reaction Modulation
GSH (20 mM in clinical formulations) serves as a critical quencher:
-
Reduces off-target reactions : Neutralizes free this compound to minimize binding to plasma proteins/RBC membranes .
-
Enhances safety : Prevents immune responses from acridine-bound RBC surface proteins .
-
Does not interfere with pathogen inactivation : GSH primarily acts in the extracellular compartment, leaving intracellular pathogens unaffected .
科学的研究の応用
Amustaline, also known as S-303, is a compound used in nucleic acid-targeted pathogen inactivation technology to reduce the risk of transfusion-transmitted infectious diseases and transfusion-associated graft-versus-host disease linked to red blood cell (RBC) transfusions . The this compound-based pathogen reduction technology (PRT) utilizes glutathione (GSH) along with this compound .
Pathogen Inactivation
This compound, in conjunction with glutathione (GSH), effectively inactivates a broad spectrum of pathogens, including viruses, bacteria, protozoa, and leukocytes in red blood cell concentrates (RBCCs) .
Red Blood Cell Treatment
This compound-treated RBCs have hemoglobin (Hb) content equivalent to conventional RBCs and appropriate characteristics for transfusion . Clinical trials have assessed the safety and efficacy of this compound-treated RBCs during and after cardiac surgery .
Clinical Trials and Studies
Clinical trials have been conducted to assess the in vitro characteristics of this compound-treated RBCs compared to conventional RBCs, evaluating safety and efficacy of transfusion . Two generations of the this compound/GSH PRT for RBCs have been tested in clinical trials . An original process, based on 0.2 mM this compound and 2 mM GSH, completed three Phase 1 studies. Two Phase 3 clinical trials with the original process were halted early due to the appearance of treatment-emergent antibodies in some patients . The antibodies were directed at the acridine moiety of this compound bound to RBC surface membranes . A modified process using 0.2 mM this compound and 20 mM GSH reduces the immunogenicity of treated RBCs while maintaining their viability .
Safety Assessment
Preclinical studies support the safety of pathogen-reduced red blood cell concentrates (PR-RBCCs), suggesting no measurable genotoxic hazard associated with their transfusion . Studies indicated that there is no measurable genotoxic hazard associated with transfusion of this compound/GSH-treated RBCs .
Apheresis
作用機序
アミスタリンは、病原体と白血球の核酸のらせん状領域にインターカレーションすることにより、その効果を発揮します。このインターカレーションは、核酸内に共有結合付加物を形成し、架橋を形成し、複製、転写、翻訳を阻害します。この化合物の両親媒性により、細胞膜とウイルスエンベロープを迅速に通過することができます。 グルタチオンは、非核酸分子との不要な副反応を軽減するためにクエンチャーとして使用されます .
類似の化合物との比較
類似の化合物
アモトサレン: 血液製品で使用される別の病原体低減剤。
メチレンブルー: 血漿中の病原体不活性化に使用されます。
リボフラビン: 血小板と血漿の病原体低減に使用されます。
アミスタリンの独自性
アミスタリンは、核酸内に共有結合付加物と架橋を形成するという独自の作用機序によりユニークです。 この標的アプローチは、幅広い病原体と白血球を効果的に不活性化し、輸血の安全性を高めるための貴重なツールとなります .
類似化合物との比較
Similar Compounds
Amotosalen: Another pathogen reduction agent used in blood products.
Methylene Blue: Used for pathogen inactivation in plasma.
Riboflavin: Employed in pathogen reduction for platelets and plasma.
Uniqueness of Amustaline
This compound is unique due to its specific mechanism of action involving the formation of covalent adducts and crosslinks within nucleic acids. This targeted approach ensures effective inactivation of a broad spectrum of pathogens and leukocytes, making it a valuable tool in enhancing the safety of blood transfusions .
生物活性
Amustaline, also known as S-303, is a compound utilized primarily in pathogen reduction technologies (PRT) for blood products. Its biological activity is characterized by its ability to inactivate a range of pathogens, including viruses, bacteria, and protozoa, while maintaining the viability of red blood cells (RBCs). This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions through a nucleic acid-targeted mechanism. It intercalates into nucleic acids and forms covalent adducts, which inhibits replication, transcription, and translation processes in pathogens. Following this interaction, this compound hydrolyzes to form S-300, a negatively charged product that is less biologically active. The presence of glutathione (GSH) enhances the safety profile by quenching free this compound and reducing non-specific side reactions.
Key Findings on Mechanism
- Half-life : At physiological pH (7.35–7.45), this compound has an initial half-life of approximately 20 minutes in the presence of GSH and RBCs, followed by a secondary half-life of about 7 hours .
- Pathogen Inactivation : Studies have shown that this compound effectively inactivates a broad spectrum of pathogens within hours .
Efficacy in Pathogen Inactivation
This compound has been tested extensively for its efficacy in inactivating various pathogens. Below is a summary of key studies demonstrating its effectiveness:
Clinical Studies and Outcomes
Several clinical trials have evaluated the safety and efficacy of this compound-treated RBCs. Notable findings from these studies include:
- Safety Profile : In a randomized controlled trial involving cardiac surgery patients, this compound-treated RBCs demonstrated no significant differences in adverse events compared to control RBCs .
- Post-Transfusion Recovery : A study showed comparable 24-hour post-transfusion recovery rates between this compound-treated and control RBCs (83.2% vs. 84.9%) meeting FDA standards for RBC viability .
- Hemoglobin Content : this compound-treated RBCs met European guidelines for hemoglobin content and hematocrit levels, confirming their suitability for transfusion .
Case Study: Cardiac Surgery Patients
A double-blind study assessed the use of this compound-treated RBCs during cardiac surgery. The results indicated:
- Mean Hemoglobin Content : The mean treatment difference was -2.27 g/unit, within acceptable equivalence margins.
- No Immune Response : None of the patients exhibited an immune response specific to this compound-treated RBCs .
Genotoxicity Assessment
The genotoxic potential of this compound has been evaluated through various assays:
特性
CAS番号 |
220180-88-1 |
---|---|
分子式 |
C22H25Cl2N3O2 |
分子量 |
434.4 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate |
InChI |
InChI=1S/C22H25Cl2N3O2/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22/h1-8H,9-16H2,(H,25,26) |
InChIキー |
BDLWRIAFNYVGTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl |
外観 |
Solid powder |
Key on ui other cas no. |
220180-88-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate amustaline S 303 compound S-303 compound S303 compound |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。